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Compound of Interest

Compound Name: Mavelertinib

Cat. No.: B611985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacokinetic

properties of Mavelertinib (PF-06747775), a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI). Detailed protocols for conducting preclinical

pharmacokinetic studies are also presented to guide researchers in their drug development

efforts.

Application Notes
Mavelertinib is a potent and irreversible inhibitor of EGFR, demonstrating high selectivity for

mutant forms of the receptor, including the T790M resistance mutation, over wild-type EGFR.[1]

This characteristic is crucial for minimizing mechanism-based toxicities often associated with

earlier generation EGFR TKIs.[1] Mavelertinib is under investigation for the treatment of non-

small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2][3]

Mechanism of Action
Mavelertinib covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR,

leading to irreversible inhibition of the receptor's kinase activity.[4] This blockade disrupts

downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK

(MAPK) pathways, which are critical for tumor cell proliferation, survival, and growth.[2][5][6]

The primary therapeutic rationale for Mavelertinib is to overcome resistance to first- and
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second-generation EGFR TKIs, which is frequently driven by the emergence of the T790M

"gatekeeper" mutation.[1]

In Vivo Pharmacokinetics Summary
Preclinical studies in various animal models have characterized the pharmacokinetic profile of

Mavelertinib. The compound exhibits variable oral bioavailability and is generally

characterized by rapid clearance and a short plasma half-life across species.

Quantitative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic parameters of Mavelertinib in

preclinical species.

Table 1: Oral Pharmacokinetic Parameters of Mavelertinib

Species
Dose
(mg/kg)

Oral
Bioavailabil
ity (%)

Tmax (h)
Cmax
(ng/mL)

AUClast
(ng·h/mL)

Mouse 1 60 - - -

Rat 30 11 - - -

Dog 3 66 - - -

Data sourced from MedChemExpress.[1][2] Note: Tmax, Cmax, and AUClast values were not

explicitly provided in the search results.

Table 2: Intravenous Pharmacokinetic Parameters of Mavelertinib (1 mg/kg)
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Species
Plasma Clearance
(mL/min/kg)

Volume of
Distribution (Vss,
L/kg)

Plasma Half-life
(t1/2, h)

Mouse 53 1.48 0.56

Rat 49 0.66 0.28

Dog 12 0.94 1.3

Data sourced from MedChemExpress.[1][2]

Experimental Protocols
This section outlines a representative protocol for conducting an in vivo pharmacokinetic study

of Mavelertinib in rodents, based on standard practices for tyrosine kinase inhibitors.

Animal Models and Husbandry
Species: Male CD-1 mice (20-25 g) or Sprague-Dawley rats (250-300 g).

Acclimatization: Animals should be acclimatized for at least 3-5 days before the experiment.

Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and

provide ad libitum access to standard chow and water. Animals should be fasted overnight

prior to dosing.

Formulation and Dosing
Intravenous (IV) Formulation: Prepare Mavelertinib in a suitable vehicle for intravenous

administration, such as a solution containing DMSO, PEG300, and saline. The final

concentration should be adjusted to deliver the desired dose in a low injection volume (e.g.,

5 mL/kg for mice, 1 mL/kg for rats).

Oral (PO) Formulation: For oral gavage, Mavelertinib can be formulated as a suspension in

a vehicle like 0.5% methylcellulose in water.

Dose Administration:
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IV: Administer the formulation as a bolus injection via the tail vein (mice) or saphenous

vein (rats).

PO: Administer the suspension by oral gavage.

Blood Sampling
Sampling Scheme: A sparse sampling design is often used for mice (e.g., 3 mice per time

point), while serial blood sampling can be performed in rats.

Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose,

for example: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

Collection: Collect blood (~100 µL) from the submandibular or saphenous vein into tubes

containing an anticoagulant (e.g., K2-EDTA).

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the

resulting plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential

for the accurate quantification of Mavelertinib in plasma samples.

Sample Preparation: Perform protein precipitation by adding a solution of an internal

standard (IS) in an organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to

pellet the precipitated proteins and analyze the supernatant.

Chromatography:

Column: A C18 reversed-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic

acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode.
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Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions

for both Mavelertinib and the IS.

Validation: The method should be validated according to regulatory guidelines for

bioanalytical method validation, assessing parameters such as linearity, accuracy, precision,

selectivity, recovery, and stability.

Pharmacokinetic Analysis
Software: Use a validated pharmacokinetic software to perform non-compartmental analysis

(NCA) of the plasma concentration-time data.

Parameters: Calculate key pharmacokinetic parameters including:

Maximum plasma concentration (Cmax)

Time to reach Cmax (Tmax)

Area under the plasma concentration-time curve (AUC)

Plasma clearance (CL)

Volume of distribution at steady state (Vss)

Terminal half-life (t1/2)

Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) *

100.

Mandatory Visualizations
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Caption: Mavelertinib inhibits mutant EGFR, blocking downstream PI3K/AKT and MAPK

signaling pathways.
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Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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